molecular formula C13H17NO2 B12851590 tert-Butyl (2-phenylethylidene)carbamate

tert-Butyl (2-phenylethylidene)carbamate

Cat. No.: B12851590
M. Wt: 219.28 g/mol
InChI Key: GQOMJZLODWDFJS-GXDHUFHOSA-N
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Description

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl (NE)-N-(2-phenylethylidene)carbamate

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/b14-10+

InChI Key

GQOMJZLODWDFJS-GXDHUFHOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/CC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)N=CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-phenylethylidene)carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

In industrial settings, the production of tert-butyl carbamates often involves the use of efficient and scalable processes. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide offers mild reaction conditions and short reaction times .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-phenylethylidene)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of tert-butyl (2-phenylethylidene)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The compound can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Substituted Pyrimidine Derivatives

  • The Boc group here likely protects an amine during synthesis of nucleoside analogs or kinase inhibitors . Contrast: Unlike tert-Butyl (2-phenylethylidene)carbamate, this compound’s pyrimidine core introduces heteroaromaticity and hydrogen-bond donor/acceptor sites, which are critical in medicinal chemistry but absent in the phenylethylidene analog.

Cyclohexyl and Cyclopentyl Derivatives

  • Examples: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (CAS 1290191-64-8) tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9) Key Features: These compounds feature saturated cycloalkyl backbones with hydroxyl or methoxy groups, influencing stereochemistry and hydrophilicity. Such derivatives are common intermediates in the synthesis of chiral amines for pharmaceuticals. Contrast: The rigid cyclohexane/cyclopentane structures differ markedly from the planar, aromatic 2-phenylethylidene group, which may confer distinct solubility and steric properties.

PEGylated Carbamates

  • Compound: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3, CAS 139115-92-7) Key Features: The polyethylene glycol (PEG) chain enhances water solubility and reduces immunogenicity, making this compound valuable for bioconjugation . Contrast: The phenylethylidene analog lacks the hydrophilic PEG chain, suggesting lower aqueous solubility and different applications (e.g., hydrophobic drug intermediates vs. biocompatible linkers).

Aromatic Substituted Carbamates

  • Contrast: The 2-phenylethylidene group in the target compound lacks the methoxy substituent, which could reduce polarity and oxidative metabolism susceptibility.

3. Key inferences include:

  • Synthetic Utility : Likely used as a transient protecting group for amines in multi-step syntheses, similar to other Boc carbamates .
  • Stability : The Boc group’s acid-labile nature would align with standard deprotection methods (e.g., trifluoroacetic acid), but the phenylethylidene moiety’s conjugation could influence stability under basic or oxidative conditions.
  • Safety Profile : Based on analogs like CAS 1799420-92-0, hazards may include skin/eye irritation and acute toxicity, though specific data are absent .

4. Conclusion this compound shares functional group commonality with the reviewed compounds but diverges in structural features that dictate reactivity and application. Critical gaps in physicochemical and toxicological data for this specific compound necessitate targeted experimental studies.

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